Levomepromazine maleate, also known as methotrimeprazine, is a phenothiazine derivative primarily utilized as an antipsychotic medication. It exhibits a broad spectrum of pharmacological activities, including sedative, analgesic, and antiemetic properties. Levomepromazine is classified as a low-potency antipsychotic, approximately half as potent as chlorpromazine, and is widely employed in palliative care settings for managing severe nausea and agitation in terminally ill patients .
The compound's chemical formula is , with a molar mass of approximately 328.47 g/mol. It operates through multiple receptor antagonism, specifically targeting dopamine D2 receptors, serotonin receptors (5-HT2), adrenergic receptors (α1 and α2), muscarinic acetylcholine receptors (M1), and histamine H1 receptors .
As mentioned earlier, the exact mechanism of action for Levomepromazine's antiemetic effect is not fully elucidated. However, the current understanding suggests it works by blocking dopamine D2 receptors, particularly in the area postrema, a brainstem region involved in nausea and vomiting control [].
Levomepromazine maleate undergoes various metabolic transformations primarily in the liver. The main metabolic pathways include:
The elimination of levomepromazine metabolites occurs chiefly through urine, with only minor amounts of unchanged drug present in feces .
Levomepromazine's therapeutic effects stem from its ability to block multiple neurotransmitter receptors:
These combined actions make levomepromazine effective in treating schizophrenia, manic episodes of bipolar disorder, and refractory nausea .
The synthesis of levomepromazine typically involves several key steps:
These synthetic routes can vary based on specific laboratory techniques and desired purity levels .
Levomepromazine is primarily used in:
Its multifaceted action makes it a valuable tool in both psychiatric and palliative medicine .
Levomepromazine has significant interactions with other drugs due to its influence on cytochrome P450 enzymes, particularly CYP2D6. Co-administration with drugs metabolized by this pathway can lead to increased plasma concentrations of those drugs, necessitating careful monitoring for adverse effects. Notable interactions include:
Levomepromazine shares structural similarities with several other phenothiazine derivatives. Here are some comparable compounds:
Compound Name | Potency Level | Primary Uses | Unique Features |
---|---|---|---|
Chlorpromazine | High | Psychosis, nausea | First-generation antipsychotic; strong D2 antagonist |
Fluphenazine | High | Schizophrenia | Long-acting injectable form available |
Prochlorperazine | Moderate | Nausea, psychosis | Primarily used for antiemetic properties |
Thioridazine | Low | Schizophrenia | Notable for its cardiotoxicity potential |
Levomepromazine's unique profile lies in its lower potency compared to chlorpromazine while exhibiting strong sedative effects and a broader range of receptor activity, making it particularly useful in palliative care settings .
The development of synthetic routes for Levomepromazine maleate has evolved significantly since the early foundations of phenothiazine chemistry. The historical progression demonstrates a clear trajectory from basic phenothiazine compounds toward sophisticated, environmentally conscious manufacturing processes.
The foundational work began in 1925 when phenothiazine was first introduced as an organic insecticide, establishing the fundamental chemistry of this heterocyclic system [1]. This early application provided crucial insights into the chemical properties and reactivity patterns that would later be exploited in pharmaceutical synthesis. The breakthrough came in 1951 when Rhône-Poulenc published comprehensive pharmacological data on chlorpromazine, which revolutionized the understanding of phenothiazine derivatives as therapeutic agents [1]. This work established the dopamine receptor binding hypothesis that became central to antipsychotic drug development.
The first clinical evaluation of chlorpromazine in 1952 for the treatment of surgical shock marked the transition from laboratory research to clinical application [1]. This validation encouraged further research into phenothiazine derivatives, leading to the development of Levomepromazine as a more selective and potent therapeutic agent. Throughout the 1960s, broad-spectrum phenothiazine drugs were introduced, replacing earlier, less selective compounds and establishing the class as a cornerstone of psychiatric medication [1].
The commercial synthesis of Levomepromazine maleate was first documented in a 1987 French patent, which described the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride in xylene using sodamide as a base at elevated temperatures of approximately 130°C for extended reaction times of about 20 hours [2] [3]. This early process, while functional, presented significant safety and environmental challenges due to the use of hazardous sodamide, which forms explosive peroxides upon air exposure and releases large quantities of ammonia gas during reaction.
A significant advancement occurred in 2013 with the publication of an improved process that eliminated the use of sodamide [4] [3]. This development addressed major environmental and safety concerns while maintaining high product quality. The new methodology employed potassium hydroxide as a safer alternative base, significantly reducing both the environmental impact and workplace hazards associated with large-scale production.
The most recent advancement was reported in 2024 by Egis Pharmaceuticals, focusing on the optimization of enantiomer recycling and waste reduction [5]. This work addressed the efficient utilization of the undesired dextromepromazine enantiomer, converting it back to the starting material 2-methoxyphenothiazine, thereby improving overall process efficiency and reducing waste generation.
The contemporary industrial synthesis of Levomepromazine maleate centers on an optimized condensation reaction between 2-methoxyphenothiazine and 3-dimethylamino-2-methylpropyl chloride. Modern protocols have significantly improved upon historical methods through careful optimization of reaction conditions, catalyst selection, and process control [3].
The current optimal procedure involves the initial formation of a potassium salt of 2-methoxyphenothiazine by treating the substrate with potassium hydroxide in a mixture of toluene and dimethyl sulfoxide at reflux temperature [3]. This deprotonation step, conducted for 2 hours, generates a highly nucleophilic phenothiazine anion that readily undergoes alkylation. The choice of potassium hydroxide over sodium hydroxide provides superior solubility characteristics and enhanced reaction kinetics.
The alkylation step involves the dropwise addition of 3-dimethylamino-2-methylpropyl chloride dissolved in toluene to the preformed potassium phenothiazine salt at reflux temperature [3]. The reaction proceeds via an SN2 mechanism, with continuous removal of reaction water to drive the equilibrium toward product formation. Reaction monitoring by thin-layer chromatography ensures complete consumption of starting materials, typically requiring 2-3 hours for completion.
Critical optimization parameters include temperature control at reflux conditions (110-130°C), stoichiometric ratios favoring slight excess of the alkyl chloride (1.13:1 molar ratio), and efficient water removal through azeotropic distillation [3]. The reaction typically achieves 90-94% purity of the racemic product with yields exceeding 85% based on the phenothiazine starting material.
Post-reaction workup involves cooling to ambient temperature, water treatment for phase separation, and sequential extraction with aqueous sodium chloride solution, hydrochloric acid, and sodium hydroxide to achieve pH 8.0-9.5 [3]. This sequence effectively removes ionic impurities while maintaining the integrity of the desired product.
The chiral resolution of racemic Levomepromazine represents a critical step in the production of pharmaceutical-grade material. The process employs (-)-dibenzoyl-L-tartaric acid monohydrate as a highly effective chiral resolving agent, capitalizing on the formation of diastereomeric salts with significantly different solubilities [3] [6].
The resolution mechanism involves the preferential crystallization of the (-)-dibenzoyl-L-tartaric acid salt of the undesired (+)-Levomepromazine enantiomer from acetone solution at ambient temperature [3]. The process begins with the dissolution of purified racemic Levomepromazine in acetone, followed by the addition of an equimolar amount of (-)-dibenzoyl-L-tartaric acid monohydrate. The mixture is stirred for 20-30 minutes until solid precipitation of the diastereomeric salt occurs.
The selectivity of this resolution process stems from the specific three-dimensional interactions between the tartaric acid derivative and the Levomepromazine enantiomers [6]. The dibenzoyl groups provide additional hydrophobic interactions that enhance the discrimination between enantiomers, while the tartaric acid backbone offers multiple hydrogen bonding sites for selective recognition.
Optimization studies have demonstrated that temperature control at 25-35°C is crucial for maximum selectivity [3]. Lower temperatures increase the discrimination between diastereomeric salts but may lead to incomplete precipitation, while higher temperatures reduce selectivity but improve solubility characteristics. The choice of acetone as solvent provides an optimal balance between solubility of the desired enantiomer and precipitation of the undesired salt.
The efficiency of the resolution process is evidenced by the high enantiomeric excess achieved in the final product, with optical rotation values of [α]D²⁰ = -7.7° (c=5, dimethylformamide) confirming the stereochemical purity of the isolated Levomepromazine [3]. Recovery of the resolving agent through decomposition of the diastereomeric salt allows for recycling, improving the economic viability of the process.
The formation of Levomepromazine maleate represents the final step in the synthesis sequence, involving the acid-base reaction between the resolved Levomepromazine base and maleic acid. This salt formation is driven by the favorable thermodynamics of ionic pair formation and the resulting crystalline stability [7] [8].
The process utilizes the mother liquor from the chiral resolution step, which is diluted to five volumes with acetone to ensure optimal concentration for salt formation [3]. A solution of maleic acid in acetone (one volume) is then added to precipitate Levomepromazine maleate spontaneously. The 1:1 stoichiometry between Levomepromazine and maleic acid is maintained to ensure complete salt formation.
The mechanism involves proton transfer from the carboxylic acid groups of maleic acid to the tertiary amine nitrogen of Levomepromazine [7]. The resulting ionic interaction, combined with hydrogen bonding networks between maleate anions and protonated Levomepromazine cations, provides the driving force for crystallization. The maleic acid's pKa values of 1.74 and 5.81 ensure complete protonation of the amine functional group (pKa ≈ 9.2).
Critical parameters for optimal salt formation include controlled temperature reduction from ambient to 10°C over one hour, followed by further cooling to -10°C and maintenance for an additional hour [3]. This controlled crystallization protocol ensures formation of uniform crystal morphology and high purity. The final filtration at -10°C minimizes solubility losses while maximizing recovery of the crystalline product.
The resulting Levomepromazine maleate exhibits exceptional purity (99.75% by HPLC analysis) and demonstrates excellent pharmaceutical properties including appropriate solubility, stability, and bioavailability characteristics [3]. The salt form also provides advantages in formulation development due to improved handling characteristics and consistent dissolution profiles.
The purification of Levomepromazine maleate to pharmaceutical-grade standards requires a multifaceted approach combining physical and chemical separation techniques. The methodology employed must achieve the stringent purity requirements mandated by pharmacopeial standards while maintaining economic viability for large-scale production [9] [10].
High vacuum distillation serves as the primary purification method for the racemic intermediate [3]. This technique operates at pressures less than 266.644 Pa (2.0 mmHg), preferably at 133.322 Pa (1.0 mmHg), with temperature ranges of 90-240°C. The process effectively separates the desired product from higher and lower boiling impurities while avoiding thermal decomposition. The distillation achieves purity levels of 99.0% as measured by HPLC analysis, representing a significant improvement from the crude reaction mixture purity of 90-94%.
The advantages of high vacuum distillation include the elimination of large solvent volumes typically required for traditional purification methods, making the process environmentally friendly and economically advantageous [3]. The technique also avoids the acid-base treatments common in earlier processes, simplifying the overall procedure and reducing the potential for side reactions or product degradation.
Crystallization-based purification techniques are employed at multiple stages of the synthesis to achieve pharmaceutical-grade purity [10]. The chiral resolution step itself serves as a purification method, selectively removing the unwanted enantiomer while concentrating the desired isomer. Subsequent maleate salt formation provides additional purification through selective crystallization, effectively rejecting impurities that do not co-crystallize with the desired salt form.
Advanced chromatographic methods, while not employed in the routine industrial process due to economic considerations, serve important roles in analytical characterization and impurity profiling [10]. High-Performance Liquid Chromatography (HPLC) with various detection systems enables precise quantification of related substances, residual solvents, and enantiomeric purity. These analytical techniques are essential for process validation and quality control in pharmaceutical manufacturing.
The development of continuous purification processes represents an emerging trend in pharmaceutical manufacturing [11]. These approaches integrate multiple purification steps into streamlined workflows that minimize handling losses and reduce processing time. For Levomepromazine maleate, the integration of distillation, crystallization, and filtration operations into a continuous process offers potential advantages in terms of consistency, efficiency, and environmental impact.
Quality control measures throughout the purification process ensure compliance with pharmacopeial standards [10]. Critical quality attributes include chemical purity (>99.7%), enantiomeric purity (>99.5% ee), residual solvent content (<0.1%), and heavy metal contamination (<10 ppm). These specifications are maintained through rigorous in-process testing and final product release testing using validated analytical methods.
The selection of appropriate solvents for Levomepromazine maleate synthesis requires careful consideration of multiple factors including reaction efficiency, environmental impact, safety, and cost-effectiveness. Contemporary approaches emphasize the principles of green chemistry while maintaining high yields and product quality [12] [13].
For the condensation reaction, the combination of toluene and dimethyl sulfoxide (DMSO) provides optimal reaction conditions [3]. Toluene serves as the primary reaction medium, offering excellent solubility for the organic reactants while maintaining chemical inertness under the reaction conditions. Its relatively low toxicity compared to other aromatic solvents and ease of recovery through distillation make it environmentally acceptable. DMSO functions as a co-solvent and polar aprotic medium that enhances the nucleophilicity of the phenothiazine anion while facilitating the SN2 displacement reaction.
The selection criteria for these solvents include thermal stability at reflux temperatures (110-130°C), chemical compatibility with strong bases (potassium hydroxide), and favorable partition coefficients for product isolation [12]. Toluene's boiling point of 111°C provides convenient reflux conditions, while DMSO's high boiling point (189°C) ensures minimal loss during the reaction. The combination also facilitates efficient water removal through azeotropic distillation with toluene.
Alternative solvent systems have been evaluated for environmental and safety improvements [12]. Water-based systems with phase transfer catalysts offer potential advantages in terms of environmental impact but suffer from reduced reaction rates and lower yields. Ionic liquids have been investigated as green alternatives but present challenges in product isolation and catalyst recovery. Supercritical carbon dioxide, while environmentally benign, requires specialized equipment that may not be economically viable for large-scale production.
For the chiral resolution step, acetone emerges as the optimal solvent choice based on its favorable properties for diastereomeric salt discrimination [3]. Acetone provides adequate solubility for the racemic base while promoting selective crystallization of the undesired enantiomer salt. Its low toxicity, ease of recovery, and excellent miscibility with water facilitate efficient processing and waste management.
Alternative solvents for chiral resolution include methanol, ethanol, and various ketones such as diethyl ketone and methyl isobutyl ketone [3]. Methanol and ethanol offer similar solvation properties but may lead to reduced selectivity due to their hydrogen bonding capability. Higher ketones provide increased selectivity in some cases but present challenges in terms of recovery and environmental impact.
The maleate salt formation step utilizes acetone as the preferred solvent system [3]. This choice maintains consistency with the resolution step, minimizing solvent changeover requirements and simplifying the overall process. The salt formation in acetone proceeds smoothly with excellent yields and high purity, while the controlled crystallization protocol ensures optimal crystal morphology.
Optimization of reaction conditions extends beyond solvent selection to encompass temperature control, reactant stoichiometry, and reaction time [14]. Temperature optimization involves balancing reaction rate with product selectivity, typically requiring careful control within ±2°C of the target temperature. Stoichiometric optimization ensures complete conversion while minimizing waste and side product formation.
Continuous monitoring systems enable real-time optimization of reaction conditions [15]. In-line analytical techniques such as infrared spectroscopy and focused beam reflectance measurement provide immediate feedback on reaction progress and product quality. These systems allow for dynamic adjustment of conditions to maintain optimal performance throughout the batch cycle.
Environmental considerations in Levomepromazine maleate production encompass waste minimization, solvent recovery, energy efficiency, and compliance with environmental regulations. The pharmaceutical industry faces increasing pressure to adopt sustainable manufacturing practices that minimize environmental impact while maintaining product quality and economic viability [12] [13].
Waste minimization strategies focus on source reduction and process optimization to decrease the generation of hazardous waste [16]. The elimination of sodamide from the synthesis represents a significant environmental improvement, removing the associated ammonia emissions and explosive hazard concerns [3]. The current process generates primarily aqueous waste streams that are amenable to conventional wastewater treatment, substantially reducing the environmental burden compared to earlier methodologies.
Solvent recovery and recycling programs are essential components of environmentally responsible manufacturing [12]. Toluene recovery through distillation achieves recovery rates exceeding 95%, significantly reducing both cost and environmental impact. DMSO recovery is more challenging due to its high boiling point and hygroscopic nature but can be achieved through specialized distillation techniques. Acetone recovery from the crystallization steps is readily accomplished through conventional distillation with recovery rates typically exceeding 90%.
The implementation of closed-loop solvent systems represents an advanced approach to environmental stewardship [12]. These systems integrate distillation, purification, and recycling operations to minimize solvent consumption and eliminate atmospheric emissions. For Levomepromazine maleate production, closed-loop systems for toluene and acetone recovery have demonstrated both environmental and economic benefits.
Energy efficiency considerations include optimization of heating and cooling requirements throughout the process [13]. The integration of heat exchangers to recover thermal energy from hot process streams reduces overall energy consumption. The use of vacuum distillation, while requiring specialized equipment, actually reduces energy requirements compared to atmospheric distillation due to lower operating temperatures.
Water management strategies address both consumption and discharge considerations [16]. The process generates aqueous waste streams containing dissolved salts and organic residues that require treatment before discharge. Advanced treatment methods including activated carbon adsorption, membrane filtration, and biological treatment ensure compliance with discharge limits while enabling potential water reuse.
Atmospheric emissions control focuses on minimizing volatile organic compound (VOC) emissions and particulate matter [17]. Vapor recovery systems capture solvent vapors from process vessels and transfer operations, preventing atmospheric release. Dust collection systems control particulate emissions during solid handling operations, protecting both worker health and environmental quality.
Life cycle assessment (LCA) approaches provide comprehensive evaluation of environmental impacts throughout the product lifecycle [18]. For Levomepromazine maleate, LCA studies encompass raw material extraction, synthesis, purification, formulation, and end-of-life disposal. These assessments guide decision-making for process improvements and alternative technology evaluation.
Green chemistry principles increasingly influence process development decisions [12]. The twelve principles of green chemistry provide a framework for evaluating synthetic routes and identifying opportunities for improvement. Application of these principles to Levomepromazine maleate synthesis has led to the elimination of hazardous reagents, improved atom economy, and reduced waste generation.
Regulatory compliance encompasses adherence to environmental regulations at local, national, and international levels [16]. Environmental management systems (EMS) based on ISO 14001 standards provide structured approaches to environmental performance improvement. Regular environmental audits ensure ongoing compliance and identify opportunities for continuous improvement.
Levomepromazine maleate exhibits well-characterized crystallographic properties that have been extensively studied through single crystal X-ray diffraction analysis [1] [2] [3] [4]. The compound crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁ [1] [2]. The molecular formula of the salt is C₁₉H₂₅N₂OS⁺·C₄H₃O₄⁻, with a molecular weight of 444.53 g/mol [1] [2] [3].
The unit cell dimensions have been precisely determined at 103 K, with lattice parameters of a = 11.6395(5) Å, b = 19.0487(6) Å, and c = 20.4977(7) Å, resulting in a unit cell volume of 4544.7(3) ų [1] [2]. The crystal structure contains eight formula units per unit cell (Z = 8) with a calculated density of 1.299 Mg m⁻³ [1] [2].
The asymmetric unit comprises two slightly conformationally different levomepromazine cations and two hydrogen maleate anions [1] [2] [3]. The phenothiazine groups exhibit similar bending along the nitrogen-sulfur line, with dihedral angles between the benzene rings of 42.51(17)° and 43.71(18)° [1]. These values are remarkably close to those observed in neutral levomepromazine molecules, indicating minimal structural perturbation upon salt formation [1] [2].
The major conformational difference between the two independent molecules relates to the orientation of the methoxy substituent at the phenothiazine ring system [1] [2] [4]. The root-mean-square deviation measuring the average distance between atoms of the superimposed molecules is 0.509 Å, with a maximum distance between methoxy carbon atoms of 2.980(4) Å [1]. This conformational flexibility demonstrates the adaptability of the phenothiazine ring system and its substituents [1] [2].
Parameter | Value | Reference |
---|---|---|
Chemical Formula | C₁₉H₂₅N₂OS⁺·C₄H₃O₄⁻ | Gál et al., 2016 [1] |
Molecular Weight | 444.53 g/mol | Gál et al., 2016 [1] |
Crystal System | Orthorhombic | Gál et al., 2016 [1] |
Space Group | P2₁2₁2₁ | Gál et al., 2016 [1] |
Unit Cell Volume | 4544.7(3) ų | Gál et al., 2016 [1] |
Density | 1.299 Mg m⁻³ | Gál et al., 2016 [1] |
Dihedral Angles | 42.51° and 43.71° | Gál et al., 2016 [1] |
The thermal behavior of levomepromazine maleate has been characterized through various analytical techniques, revealing important information about its stability and decomposition patterns [5] [6] [7] [8] [9]. The compound exhibits a melting point of 186°C according to the most reliable sources [6] [7], though slight variations are reported across different studies.
Multiple sources report melting point ranges that demonstrate the consistency of thermal measurements. The ChemicalBook database reports a range of 176-179°C [5] [10], while the Japanese Pharmacopoeia specifies 184-190°C with decomposition [8] [9]. The TCI Chemicals specification lists the melting point as 186°C [6] [7], which represents the most precise determination available in the literature.
The thermal decomposition of levomepromazine maleate occurs at elevated temperatures, producing hazardous decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides [11] [12]. These decomposition products necessitate appropriate safety measures during thermal analysis and processing operations [11] [12] [13].
The compound demonstrates thermal stability under proper storage conditions [11] [12] [13]. Safety data sheets consistently indicate that the material is stable under recommended storage conditions, with no specific decomposition temperature listed below the melting point [11] [12] [14] [13]. This stability profile supports its suitability for pharmaceutical formulations requiring moderate thermal processing.
Property | Value | Reference |
---|---|---|
Melting Point | 186°C | TCI Chemicals, 2025 [6] |
Melting Range | 176-179°C to 184-190°C | Multiple sources [5] [8] |
Decomposition Products | CO, CO₂, NOx, SOx | TCI Safety Data [11] |
Thermal Stability | Stable under proper conditions | Multiple sources [11] [12] |
The solubility characteristics of levomepromazine maleate have been comprehensively documented across various solvent systems, revealing a complex solubility profile that influences its pharmaceutical applications [11] [6] [7] [15] [16] [17]. The compound exhibits very limited aqueous solubility, which is typical for phenothiazine derivatives [6] [7] [16].
In aqueous media, levomepromazine maleate demonstrates very slight solubility, with reported values of 0.1-1 g/L at 20°C [6] [7] [16]. Predictive models suggest an even lower solubility of 0.00525 mg/mL [15], highlighting the compound's hydrophobic nature. The pH of aqueous solutions ranges from 3.5-5.5 for a 2% solution [11] [6], indicating the acidic nature of the maleate salt [11].
The organic solvent solubility profile shows considerable variation depending on the solvent polarity and hydrogen bonding capacity [11] [6] [7] [16] [17]. The compound is slightly soluble in methanol and chloroform [11] [6] [7] [16], while being practically insoluble in diethyl ether [11] [6] [7] [16]. Hot methanol and acetic acid provide improved solubility compared to their ambient temperature counterparts [11] [6].
Specialized solvents used in analytical applications include dimethyl sulfoxide, which can dissolve up to 50 mg/mL with ultrasonic assistance [18], and dimethylformamide, in which the compound is slightly soluble [19] [5]. Dichloromethane provides sparingly soluble characteristics according to pharmacopeial sources [17].
Solvent System | Solubility Classification | Quantitative Data | Reference |
---|---|---|---|
Water (20°C) | Very slightly soluble | 0.1-1 g/L | TCI Chemicals [6] [7] |
Methanol | Slightly soluble | Not specified | TCI Data Sheet [11] |
Chloroform | Slightly soluble | Used for optical rotation | TCI Data Sheet [11] |
Hot Methanol | Soluble | Not quantified | TCI Data Sheet [11] |
DMSO | Moderate | 50 mg/mL (ultrasonic) | MedChemExpress [18] |
Diethyl Ether | Insoluble | Practically insoluble | TCI Data Sheet [11] |
The optical rotation properties of levomepromazine maleate are crucial for confirming its stereochemical identity and purity, as the compound exists as an enantiomerically pure pharmaceutical agent [6] [7] [20] [21] [22] [23]. The specific rotation has been precisely determined under standardized conditions, providing a reliable method for quality control and identity verification.
The specific rotation [α]₂₀D ranges from -13.5° to -16.5° when measured at a concentration of 2.5 g/100 mL in chloroform [6] [7] [20] [22] [24]. This measurement is conducted at 20°C using a 200 mm path length cuvette [20]. The negative optical rotation confirms the presence of the pharmacologically active R-(-) enantiomer of levomepromazine [1] [2] [25].
The stereochemical configuration involves important considerations regarding nomenclature conventions [1] [2]. The neutral R-(-)-levomepromazine molecule corresponds to the S-levomepromazine cation formed upon protonation of the tertiary amino group, according to the Cahn-Ingold-Prelog convention [1] [2]. The absolute configuration has been confirmed through anomalous dispersion effects in crystallographic studies [1] [2].
Recent analytical developments have focused on improving the determination of enantiomeric purity using advanced chromatographic and electrophoretic techniques [20] [21] [26] [23] [27]. Capillary electrophoresis methods using cyclodextrin-based chiral selectors have been developed specifically for analyzing the chiral purity of levomepromazine, effectively limiting the presence of the undesired dextromepromazine enantiomer [23] [27].
The pharmaceutical industry requires high stereochemical purity, with patents specifying purity levels greater than 99.7% [28]. This high degree of enantiomeric purity is essential for ensuring consistent pharmacological activity and minimizing potential adverse effects associated with the inactive enantiomer [21] [26] [23].
Parameter | Value | Conditions | Reference |
---|---|---|---|
Specific Rotation [α]₂₀D | -13.5° to -16.5° | C=2.5, CHCl₃, 20°C | TCI Chemicals [6] [7] |
Enantiomeric Form | R-(-) enantiomer | Medically active | Literature sources [1] [25] |
Stereochemical Purity | >99.7% | Patent specification | EP2743263B1 [28] |
Measurement Wavelength | 589 nm (sodium D-line) | Standard conditions | Standard practice |
Levomepromazine maleate exhibits significant hygroscopic properties and demonstrates sensitivity to multiple environmental factors, necessitating specific storage and handling protocols [6] [7] [29] [30] [13] [31] [32]. The compound's stability profile has been extensively characterized under various conditions to ensure pharmaceutical quality and safety.
The hygroscopic nature of levomepromazine maleate requires careful moisture control during storage and handling [6] [7] [29] [33]. The material readily absorbs moisture from the atmosphere, which can affect its physical and chemical stability [6] [7]. Consequently, storage under inert gas atmosphere is recommended to minimize moisture uptake and potential degradation [6] [7] [31].
Environmental sensitivity extends beyond moisture to include light and air sensitivity [6] [7] [29] [13] [31]. The compound is classified as light-sensitive, requiring storage in light-resistant containers or in the original packaging designed to protect from light exposure [6] [7] [29] [13] [32]. Air sensitivity necessitates storage under inert atmosphere conditions when possible [6] [7] [31].
Temperature stability studies indicate that the compound remains stable under recommended storage conditions [11] [12] [13] [34]. The optimal storage temperature is room temperature with a preference for cool conditions below 15°C [6] [7] [30] [13]. Some specialized applications may require storage at -20°C, particularly for long-term preservation of analytical standards [19] [5] [30] [13].
Solution stability has been investigated for pharmaceutical applications, with studies showing that levomepromazine hydrochloride diluted in 0.9% sodium chloride remains stable for at least 14 days when stored in polypropylene syringes [35]. This stability data supports the preparation of diluted solutions for clinical use when appropriate storage conditions are maintained [35].
The pH stability range for aqueous solutions is reported as 3.5-5.5 for a 2% solution [11] [6], indicating the acidic nature of the maleate salt and providing guidance for formulation development [11]. Long-term stability studies for solid dosage forms indicate shelf life expectations of one year or greater under proper storage conditions [36].
Storage Parameter | Requirement | Rationale | Reference |
---|---|---|---|
Temperature | Room temperature (<15°C) | Thermal stability | TCI Chemicals [6] [7] |
Atmosphere | Inert gas preferred | Air sensitivity | TCI Chemicals [6] [7] |
Light Protection | Required | Light sensitivity | Multiple sources [6] [29] [32] |
Moisture Control | Essential | Hygroscopic nature | TCI Chemicals [6] [7] |
Container | Original packaging | Light and moisture protection | EMC Product Info [32] |
Solution Stability | 14 days (specific conditions) | Clinical applications | PubMed study [35] |
Irritant;Environmental Hazard